molecular formula C21H28INO B000111 1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide CAS No. 70445-50-0

1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide

Cat. No. B000111
CAS RN: 70445-50-0
M. Wt: 437.4 g/mol
InChI Key: LAGQPLMAHPNLOI-UHFFFAOYSA-M
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Description

1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide, also known as DPHMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating the mechanisms of certain physiological processes. In

Scientific Research Applications

Chemical Synthesis and Reactions

1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide is involved in various chemical synthesis and reaction processes. Shibuya (1979) explored the synthesis of 3,5-Diphenyl-1,2-dithiolium perchlorate and its reaction with active methylene compounds, leading to novel products like 3-substituted 4,6-diphenyl-2H-thiopyran-2-ones, and 3-substituted 2-hydroxy-4,6-diphenylpyridines (Shibuya, 1979).

Structural and Bonding Studies

Studies by Freytag and Jones (1999) on hydrogen bonding in piperidinium derivatives, including compounds similar to 1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide, revealed unusual crystal packing involving four-centre hydrogen bonds (Freytag & Jones, 1999).

Electrochemical Properties

The electrochemical properties of related compounds were examined by Barker and Summers (1983), who studied the polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, providing insights into electron transfer processes (Barker & Summers, 1983).

Magnetic and Electrical Properties

Mukai et al. (2003) researched iodide salts of methylpyridinium-substituted verdazyl radicals, uncovering significant insights into their magnetic and electrical properties, which could be relevant for similar compounds like 1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide (Mukai et al., 2003).

Applications in CO2 Separation

Kim and Kang (2019) demonstrated the use of 1-aminopyridinium iodide in CO2 separation composites, an application that could potentially be extended or adapted to similar compounds (Kim & Kang, 2019).

properties

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQPLMAHPNLOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Diphenyl-3-hydroxypropyl)-1-methylpiperidinium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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